molecular formula C9H8BrN3O B1377965 N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide CAS No. 1422700-77-3

N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide

Cat. No.: B1377965
CAS No.: 1422700-77-3
M. Wt: 254.08 g/mol
InChI Key: YLXJPHGAJWQXKN-UHFFFAOYSA-N
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Description

N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide is a compound belonging to the class of benzoimidazole derivatives Benzoimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient bromination and acetamidation processes, and employing catalysts to enhance reaction rates and yields.

Mechanism of Action

The mechanism of action of N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Properties

IUPAC Name

N-(7-bromo-3H-benzimidazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-5(14)13-6-2-7(10)9-8(3-6)11-4-12-9/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXJPHGAJWQXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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